molecular formula C8H11N3OS B2905727 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 24248-68-8

2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2905727
CAS RN: 24248-68-8
M. Wt: 197.26
InChI Key: RHYVGTRJURYESC-UHFFFAOYSA-N
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Description

2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TPCA-1 is a potent inhibitor of the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation, immune response, and cancer development.

Scientific Research Applications

Antiproliferative Activity

A range of derivatives of tetrahydrothieno[2,3-c]pyridines have been studied for their antiproliferative properties. For instance, certain tetrahydrothieno[2,3-b]quinolones-2-carboxamides exhibited significant activity against cancer cell lines, including melanoma and breast cancer cells, with low nanomolar GI50 values (Hung et al., 2014). These findings suggest potential applications in cancer research and treatment.

Allosteric Modulation and Antagonism

Research has explored 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines as potential allosteric modulators at the A1 adenosine receptor. Despite some ability to recognize allosteric sites on the receptor, structural modifications tend to favor orthosteric antagonist properties (Aurelio et al., 2009). This highlights their potential role in modulating receptor functions.

Antibacterial Activity

Several tetrahydrothieno[2,3-c]pyridine derivatives have shown antibacterial properties. For instance, 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues demonstrated inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli (Doshi et al., 2015). This suggests their potential in developing new antibacterial agents.

Development of Antimycobacterial Agents

Compounds based on tetrahydrothieno[2,3-c]pyridine-3-carboxamide have been evaluated as inhibitors of Mycobacterium tuberculosis pantothenate synthetase. One such compound exhibited significant inhibitory activity, suggesting potential applications in tuberculosis treatment (Samala et al., 2014).

Molecular Modification and Synthesis

Molecular modification techniques have been employed to develop new derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide with enhanced properties. For instance, the synthesis and evaluation of derivatives for antimycobacterial activity show promise in drug development (Nallangi et al., 2014).

properties

IUPAC Name

2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS/c9-7(12)6-4-1-2-11-3-5(4)13-8(6)10/h11H,1-3,10H2,(H2,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYVGTRJURYESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=C(S2)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Citations

For This Compound
5
Citations
R Madácsi, P Traj, L Hackler Jr, LI Nagy… - Journal of …, 2020 - Wiley Online Library
The preparation and cytotoxic characterization of 4,5,6,7‐tetrahydrothieno[2,3‐c]pyridine–based β‐aminonitriles, β‐amino carboxamides, and their (thio)urea and annulated derivatives …
Number of citations: 4 onlinelibrary.wiley.com
R Nallangi, G Samala, JP Sridevi, P Yogeeswari… - European Journal of …, 2014 - Elsevier
Twenty derivatives of 2,6-disubstituted 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide and ten of 2-substituted 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide were …
Number of citations: 18 www.sciencedirect.com
S Chowdhury, KN Owens, RJ Herr… - Journal of medicinal …, 2018 - ACS Publications
Hearing loss is a major public health concern with no pharmaceutical intervention for hearing protection or restoration. Using zebrafish neuromast hair cells, a robust model for …
Number of citations: 54 pubs.acs.org
PE Shynkarenko, SV Vlasov… - Journal of …, 2010 - Wiley Online Library
The interaction of both 2‐iminocoumarin‐3‐carbonitriles and 2‐iminocoumarin‐3‐carbothioamides with 2‐aminothiophen‐3‐carboxamides lead to formation of 3‐(4‐oxo‐3,4‐…
Number of citations: 12 onlinelibrary.wiley.com
R Cousins - Progress in Medicinal Chemistry, 2022 - Elsevier
Hearing loss is a severe high unmet need condition affecting more than 1.5 billion people globally. There are no licensed medicines for the prevention, treatment or restoration of …
Number of citations: 8 www.sciencedirect.com

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